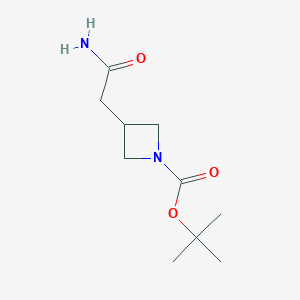

1-N-Boc-3-azetidineacetamide

Übersicht

Beschreibung

1-N-Boc-3-azetidineacetamide: is a chemical compound with the molecular formula C11H20N2O4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-N-Boc-3-azetidineacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-N-Boc-3-azetidineacetamide has shown potential in several pharmacological applications:

Anticancer Activity

Recent studies have highlighted the potential of azetidine derivatives, including this compound, as anticancer agents. For instance:

- Isatin Hybrids: Compounds derived from isatin and azetidine structures have been tested against various cancer cell lines, demonstrating significant antiproliferative activity with half-maximal growth inhibitory concentrations (GI50) in the low micromolar range .

- Mechanism of Action: These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of key signaling proteins involved in cell survival .

Antimalarial Agents

The azetidine scaffold has been explored for its efficacy against Plasmodium parasites, which cause malaria. Compounds like BRD8468 have been identified as promising leads due to their ability to inhibit parasite growth via novel mechanisms of action .

Neurological Applications

Research into hydroxyiminoacetamide-based oximes has indicated their potential use as reactivators for acetylcholinesterase (AChE) inhibited by nerve agents. The modifications to azetidine structures enhance their ability to cross the blood-brain barrier (BBB), making them suitable candidates for treating central nervous system disorders .

Material Science Applications

In addition to pharmacological uses, this compound has implications in material science:

- Polymer Chemistry: The compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its azetidine structure allows for the incorporation of nitrogen into polymer backbones, potentially enhancing thermal stability and mechanical strength.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

Wirkmechanismus

The mechanism of action of tert-butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Uniqueness: 1-N-Boc-3-azetidineacetamide is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds.

Biologische Aktivität

1-N-Boc-3-azetidineacetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility. The azetidine ring contributes to its unique biological properties, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Azetidine derivatives have shown significant antimicrobial properties. A review indicated that modifications in the azetidine structure can lead to varying degrees of antibacterial and antifungal activity. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity against various pathogens .

- Anticancer Potential : Research has indicated that azetidine derivatives exhibit antiproliferative effects against various cancer cell lines. The presence of specific substituents can enhance their efficacy in inhibiting tumor growth .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of azetidine derivatives, suggesting that they may serve as therapeutic agents in treating inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to altered biological responses. For example, azetidine derivatives have been shown to inhibit tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE), which is crucial in inflammatory processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| Azetidinone | Cyclic amide | Antimicrobial, anticancer | Known for its diverse biological activities |

| Aziridine | Three-membered ring | High reactivity, potential for toxicity | Less stable than azetidine |

| 1-N-Boc-3-Azetidine | Four-membered ring | Antimicrobial, anticancer | Unique substitution pattern enhances stability |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated various substituted azetidine derivatives against bacterial strains. Compounds with specific substitutions demonstrated high antibacterial activity, indicating that structural modifications can significantly influence efficacy .

- Anticancer Evaluation : In vitro studies on human solid tumor cell lines revealed that certain azetidine derivatives exhibited potent antiproliferative effects, with half-maximal inhibitory concentrations (IC50) below 10 µM for some derivatives .

- In Vivo Toxicity Assessment : Toxicity studies conducted on animal models showed that selected azetidine derivatives displayed low toxicity profiles even at high doses, suggesting their potential for safe therapeutic applications .

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)4-8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRFJBXTSQLWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.